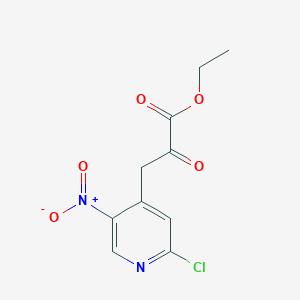
Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate
概要
説明
“2-Chloro-5-nitropyridine” is a halogenated heterocycle . It’s an important pyridine derivative and is an intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .
Synthesis Analysis
Efficient synthetic routes to compounds like “2-amino-5-chloro-3-pyridinecarboxaldehyde” and “5-amino-2-chloro-4-pyridinecarboxaldehyde” are reported. Both compounds are important substrates in the synthesis of naphthyridine derivatives .Molecular Structure Analysis
The molecular formula of “2-Chloro-5-nitropyridine” is C5H3ClN2O2 . The molecular weight is 158.54 .Physical And Chemical Properties Analysis
“2-Chloro-5-nitropyridine” is a powder with a melting point of 105-108 °C (lit.) . It’s soluble in hot methanol but insoluble in water .科学的研究の応用
Synthesis of Potential Anticancer Agents
Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate has been explored in the synthesis of potential anticancer agents. Research indicates that derivatives of this compound, particularly in the pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines series, have shown effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Antimitotic Agents
Further investigations into ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate led to the development of antimitotic agents. Alterations at the 2,3-positions of this compound's derivatives, specifically ethyl (5-amino-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamates, showed significant effects on cytotoxicity and inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).
Study of Pyridine Derivatives
Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate has been used in the study of various pyridine derivatives, which are precursors to active compounds with antimitotic properties. These studies explored the structural changes that impact the biological activity of these compounds, including their potential as antimitotic agents (Temple et al., 1992).
Nucleophilic Alkylations
This compound has also been involved in studies of nucleophilic alkylations of 3-nitropyridines. The research demonstrated substitution in the ortho or para position to the nitro group with acceptable yields and regioselectivity, highlighting its versatility in organic synthesis (Andreassen et al., 2004).
Synthesis of Functionalized Pyrido and Imidazo Derivatives
Further applications include the synthesis of functionalised pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These syntheses involve reactions with ethyl 2-chloro-3-oxopropanoate, leading to important derivatives with potential applications in medicinal chemistry (Arrault et al., 2002).
Herbicidal Activities
The compound has also been used in the synthesis of novel herbicides. Specifically, derivatives such as ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates have been evaluated for their herbicidal activities, indicating the compound's utility in agricultural chemistry (Xu et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c1-2-18-10(15)8(14)3-6-4-9(11)12-5-7(6)13(16)17/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPFDBOEONYNNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703825 | |
| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-chloro-5-nitropyridin-4-YL)-2-oxopropanoate | |
CAS RN |
800401-66-5 | |
| Record name | Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

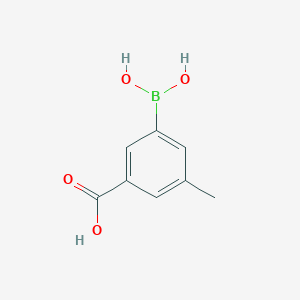
![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)
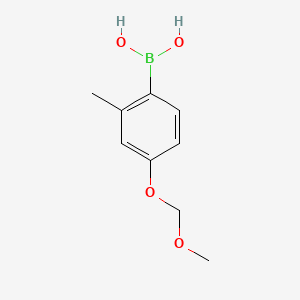
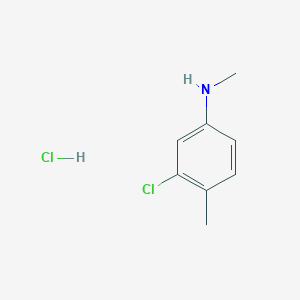
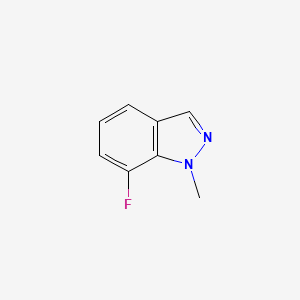
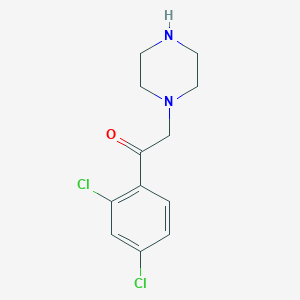
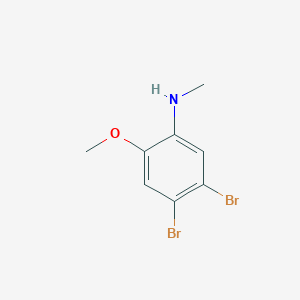
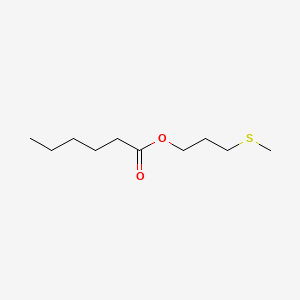
![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)
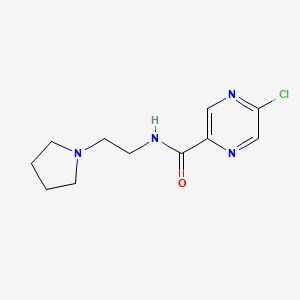
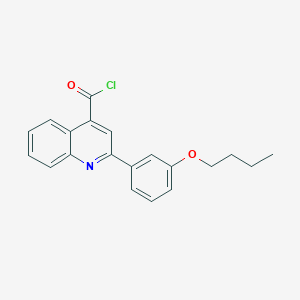
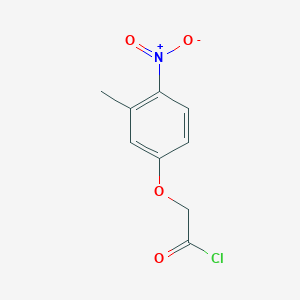
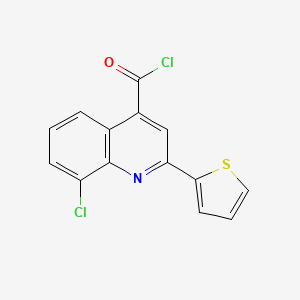
![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)